2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
Description
This compound is a purine derivative featuring a 2-chlorobenzyl group at the 7-position, a methyl group at the 3-position, and a thioacetic acid moiety at the 8-position. The 2-chlorobenzyl substituent introduces electron-withdrawing and lipophilic properties, which may enhance binding affinity to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O4S/c1-19-12-11(13(23)18-14(19)24)20(15(17-12)25-7-10(21)22)6-8-4-2-3-5-9(8)16/h2-5H,6-7H2,1H3,(H,21,22)(H,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEFGYLEWIDGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
| Component | Specification |
|---|---|
| Purine substrate | 3-Methyl-2,6-dioxopurine |
| Alkylating agent | 2-Chlorobenzyl bromide |
| Lewis acid | SnCl₄ (1.2–2.0 equiv) |
| Solvent | Dichloroethane (DCE) or acetonitrile |
| Base | Bis(trimethylsilyl)acetamide (BSA) |
| Temperature | 80°C, 3–5 hours |
Procedure :
- Activate the purine substrate with BSA in DCE under argon.
- Add SnCl₄ to generate a reactive silylated intermediate.
- Introduce 2-chlorobenzyl bromide, stirring at elevated temperatures.
- Quench with isopropyl alcohol, extract with chloroform, and purify via crystallization.
Yield Optimization :
- Excess alkylating agent (3.0 equiv) improves conversion.
- Polar aprotic solvents (e.g., ACN) enhance solubility of intermediates.
Industrial-Scale Production Considerations
For bulk synthesis, the following adaptations are critical:
Continuous Flow Reactors :
- Enable precise control of exothermic steps (e.g., SnCl₄ addition).
- Reduce reaction times by 40–60% compared to batch processes.
Catalyst Recycling :
- SnCl₄ recovery via aqueous extraction and ion-exchange resins.
Quality Control :
- HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile gradient).
- Residual solvent analysis by GC-MS to meet ICH guidelines.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for critical steps:
Challenges and Mitigation Strategies
Regioselectivity in Alkylation :
Thiol Oxidation :
- Use nitrogen atmosphere during thioacetic acid conjugation to prevent disulfide formation.
Solvent Waste :
- DCE replaced with cyclopentyl methyl ether (CPME) in greener protocols.
Chemical Reactions Analysis
Types of Reactions
2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural differences and molecular properties of analogous compounds:
*Calculated based on molecular formula.
Biological Activity
2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a complex organic compound with potential biological applications. This compound features a purine base, a chlorobenzyl group, and a thioacetic acid moiety. Its unique structure suggests various biological activities that warrant further exploration.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site or modulating receptor functions through interactions with binding sites. These interactions can lead to significant changes in cellular pathways and biological processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 16 | Candida albicans | 0.82 µg/mL |
| Compound 16 | Aspergillus flavus | 1.2 µg/mL |
| Compound 16 | Escherichia coli | 1.8 µg/mL |
These findings suggest that the compound could be effective against both bacterial and fungal pathogens .
Cytotoxicity Assays
In cytotoxicity evaluations conducted on VERO-E6 cells, the tested compounds demonstrated a range of CC50 values from 160 to 676 µg/mL. Notably, no significant toxicity was observed at the concentrations tested, indicating a potentially favorable safety profile for further research and development .
Structure-Activity Relationships
The variations in biological activity among related compounds highlight the importance of structure in determining efficacy. For example, modifications in the chlorobenzyl group can significantly impact antimicrobial potency and selectivity against different microorganisms .
Study on Antifungal Activity
A study focused on the antifungal activity of related derivatives revealed that specific modifications led to enhanced effectiveness against Candida albicans. The study utilized transmission electron microscopy (TEM) to observe morphological changes in treated cells, noting complete distortion and rupture of cell walls upon exposure to the compounds .
Evaluation of Antibacterial Effects
In another evaluation of antibacterial effects against Gram-positive and Gram-negative bacteria, compounds similar to this compound demonstrated significant inhibition zones compared to standard antibiotics. The results confirmed the potential application of these compounds in treating bacterial infections .
Q & A
Q. What are the established synthetic routes for 2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
Nucleophilic Substitution : Introduction of the 2-chlorobenzyl group to the purine core.
Thioether Formation : Reaction of the purine derivative with mercaptoacetic acid under basic conditions (e.g., NaOH in ethanol).
Purification : Column chromatography or recrystallization to isolate the product .
Q. Critical Conditions :
Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are most reliable?
Methodological Answer: Structural validation combines:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 393.1) and fragmentation patterns .
- X-ray Crystallography (if available): Resolves bond angles and confirms stereochemistry .
Advanced Research Questions
Q. How can computational methods improve the design of reactions involving this compound, particularly in optimizing regioselectivity?
Methodological Answer:
- Reaction Path Search : Tools like Gaussian or ORCA simulate transition states to identify low-energy pathways for regioselective substitution. For example, DFT calculations predict preferential attack at the purine C8 position due to electron-deficient character .
- Machine Learning : Training models on similar purine derivatives (e.g., triazolopyrimidines) predicts optimal solvents (e.g., DMF > DMSO) and catalysts (e.g., Pd/C for hydrogenation) .
Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. HepG2) or incubation times (24h vs. 48h).
- Solubility Limitations : Use of DMSO > 0.1% may artifactually reduce activity. Pre-solubility testing in PBS (pH 7.4) is critical .
- Metabolic Stability : In vitro hepatic microsome assays (e.g., rat vs. human) clarify species-specific degradation rates .
Q. Resolution Strategy :
Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.
Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
Q. What advanced techniques are recommended for analyzing degradation products under physiological conditions?
Methodological Answer:
- LC-MS/MS : Identifies hydrolysis products (e.g., free thiol or purine fragments) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
- Accelerated Stability Studies : Stress testing at 40°C/75% RH for 4 weeks predicts shelf-life. Major degradation pathways include oxidation of the thioether group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
